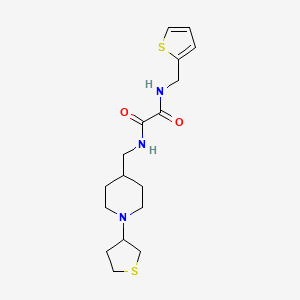

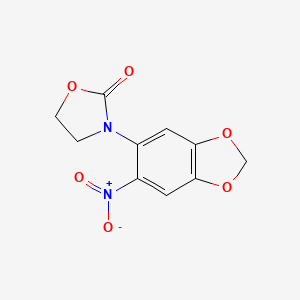

![molecular formula C24H25N5 B2968688 5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 877804-99-4](/img/structure/B2968688.png)

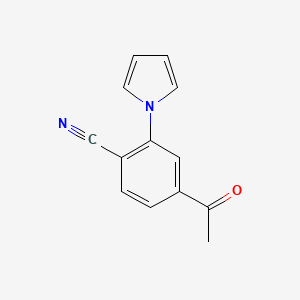

5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine” is a derivative of pyrimidine . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted studies into the neuroprotective and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involved adding piperazine to a solution of the compound and potassium carbonate (K2CO3) in CHCl3 at room temperature .Molecular Structure Analysis

The molecular structure of the compound was characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The molecules are connected by N–H…O and N–H…N hydrogen bonds between amine and amide, and amide and pyrimidine atoms .Chemical Reactions Analysis

These pyrimidine derivatives exert their anticancer potential through different action mechanisms; one of these mechanisms is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the density of a similar compound was reported as 1.158 g/mL at 25 °C (lit.), with a melting point of 32-34°C, a boiling point of 277 °C (lit.), and a refractive index of n20/D 1.587 (lit.) .Aplicaciones Científicas De Investigación

Adenosine Receptor Affinity and Selectivity

New derivatives of pyrazolo[1,5-a]pyrimidine, including structures similar to the specified compound, have been synthesized to target human adenosine receptors. These compounds show varied affinities and selectivities towards adenosine A1 and A2A receptor subtypes, contributing valuable insights into the development of selective adenosine receptor modulators (Squarcialupi et al., 2017).

Antitrypanosomal and Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidines and related structures have shown significant potential in antimicrobial applications, with specific derivatives demonstrating antitrypanosomal activity. This highlights their importance in addressing diseases caused by Trypanosoma species, contributing to the search for new therapeutic agents against infectious diseases (Abdelriheem et al., 2017).

Antitumor and Antimicrobial Properties

Substituted pyrazoles and pyrazolylisoxazoles synthesized from enaminones have been evaluated for their antitumor and antimicrobial activities. These studies provide a foundation for further exploration of these compounds in cancer therapy and infection control, indicating the versatility of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry (Riyadh, 2011).

Structural Analysis for Analgesic Properties

The structural characterization of isothiazolopyridines with similar chemical frameworks emphasizes the importance of molecular structure in determining analgesic properties. These findings are crucial for designing new analgesics with enhanced efficacy and reduced side effects (Karczmarzyk & Malinka, 2008).

Synthesis and Biological Evaluation

The synthesis of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines and their biological evaluation for antimicrobial activities reflect the ongoing interest in developing new chemical entities with potential therapeutic applications. These studies underscore the relevance of pyrazolo[1,5-a]pyrimidine derivatives in drug discovery and development (Atta, 2011).

Mecanismo De Acción

Target of Action

It is known that pyrimidine derivatives can inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

Pyrimidine derivatives, in general, exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .

Biochemical Pathways

The inhibition of protein kinases can affect multiple cellular pathways, including those involved in cell growth, differentiation, migration, and metabolism .

Pharmacokinetics

It is known that the piperazine moiety, a structural component of this compound, can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The inhibition of protein kinases can lead to the disruption of cell growth, differentiation, migration, and metabolism, potentially leading to cell death .

Propiedades

IUPAC Name |

5-methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N5/c1-18-8-6-7-11-22(18)27-12-14-28(15-13-27)23-16-19(2)26-24-21(17-25-29(23)24)20-9-4-3-5-10-20/h3-11,16-17H,12-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHGHZDYDYSMSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

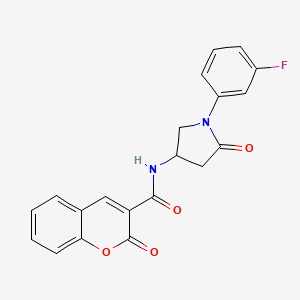

![9-(4-bromophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2968608.png)

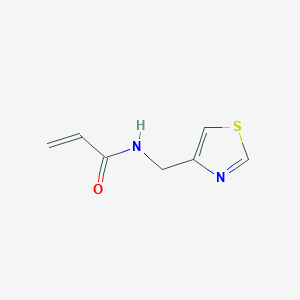

![3-Phenyl-7-[(E)-2-phenylethenyl]sulfonyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2968611.png)

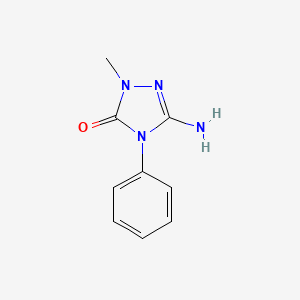

![1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2968619.png)

![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)

![2-(3-Methoxyphenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2968626.png)